N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
This compound is a multifunctional heterocyclic molecule featuring a benzothiazole core linked via a thioacetamide bridge to a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group. The triazole moiety is further functionalized with a methyl group attached to a 4-(morpholinosulfonyl)benzamide unit. Key structural elements include:
- 1,2,4-Triazole: Enhances metabolic stability and binding affinity through hydrogen-bonding interactions .
- Morpholinosulfonyl group: Improves solubility and modulates pharmacokinetics via its polar sulfonyl and morpholine components .
- 2-Methoxyphenyl substituent: May influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N7O6S3/c1-42-24-8-4-3-7-23(24)37-26(34-35-30(37)44-19-27(38)33-29-32-22-6-2-5-9-25(22)45-29)18-31-28(39)20-10-12-21(13-11-20)46(40,41)36-14-16-43-17-15-36/h2-13H,14-19H2,1H3,(H,31,39)(H,32,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMICLGWSHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N7O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its diverse functional groups, including a benzo[d]thiazole moiety, a 1,2,4-triazole ring, and a morpholinosulfonyl group. This structural diversity suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 542.67 g/mol. The presence of multiple functional groups enhances its bioactivity and interaction potential with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity due to the presence of the benzo[d]thiazole and triazole moieties, which are known to enhance bioactivity against various pathogens. These groups are often associated with increased efficacy against bacterial and fungal strains, suggesting that further pharmacological evaluation could reveal its therapeutic potential against infectious diseases.
Anticancer Activity
Research has shown that compounds similar to this compound possess anticancer properties . For instance, studies on related benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, such as Hep3B liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Interference with DNA Replication : The structural components may interact with DNA or RNA, disrupting replication processes.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Study on Anticancer Activity
A study highlighted the anticancer efficacy of a closely related compound which demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells (a type of T-cell leukemia). This indicates strong cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Evaluation
In another investigation involving antimicrobial activity, derivatives containing thiazole and triazole rings exhibited significant inhibition against twelve different microbial strains. The findings suggest that the incorporation of these moieties enhances antimicrobial potency .
Data Table: Biological Activities
| Activity Type | Compound Example | IC50 Value (µg/mL) | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | N-(5-methyl-4-phenylthiazol-2-yl) derivatives | 1.61 | Jurkat (T-cell leukemia) |
| Antimicrobial | Benzothiazole derivatives | Varies | Various bacterial strains |
| Cytotoxic | Related triazole compounds | < 10 | Hep3B (liver cancer) |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial properties . The presence of the benzo[d]thiazole and triazole moieties suggests that it may exhibit activity against various pathogens. Preliminary studies indicate that it has significant biological activity , potentially making it a candidate for developing new antimicrobial agents.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and triazole structures often demonstrate antifungal and antibacterial properties. For example, similar derivatives have been shown to inhibit the growth of fungi and bacteria effectively . The specific interactions of this compound with microbial targets are still under investigation.
Pharmacological Evaluation
The pharmacological evaluation of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide involves various experimental approaches:
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Molecular docking studies can be employed to predict binding affinities and modes of interaction with relevant enzymes or receptors.
Enzyme Kinetics Assays
These assays help determine the effect of the compound on specific enzymes involved in metabolic pathways, which could reveal its mechanism of action and therapeutic relevance .
Structural Features and Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations to construct the complex structure. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole moiety.
- Introduction of the Benzothiazole Group : This can be achieved through nucleophilic substitution reactions.
- Final Assembly : Coupling reactions to combine all functional groups into the final product.
The unique combination of functional groups enhances its potential efficacy against specific biological pathways compared to other similar compounds .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of this compound, a comparative analysis with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole moiety | Antimicrobial, Anti-inflammatory |
| Triazole-based Compounds | Features triazole ring | Antifungal, Antitumor |
| Sulfonamide Antibiotics | Sulfamoyl group present | Antibacterial |
This table illustrates how similar compounds exhibit various biological activities based on their structural features, highlighting the potential for this compound to target multiple pathways effectively.
Future Directions and Research Needs
Further research is essential to fully elucidate the therapeutic potential of this compound. Areas for future investigation include:
- Comprehensive in vitro and in vivo studies to assess efficacy against specific pathogens.
- Exploration of its pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion (ADME).
- Development of analogs to enhance potency and reduce toxicity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Notes:
- The target compound’s morpholinosulfonyl group distinguishes it from simpler analogs (e.g., ) by enhancing solubility and target specificity.
- 2-Methoxyphenyl vs. phenyl in : The methoxy group may reduce steric hindrance while increasing electron-donating effects .
Physicochemical Properties and Chirality Considerations
- Solubility: The morpholinosulfonyl group enhances water solubility compared to nonpolar analogs (e.g., ) .
- Chirality : While the target compound’s stereochemistry is unconfirmed, enantiomers of similar pharmaceuticals (e.g., fluoxetine) show divergent toxicities . This underscores the need for enantiomeric resolution during development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
